An In-depth Technical Guide to the Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl Fluoride: A Key Bifunctional Moiety for Chemical Biology and Drug Discovery
An In-depth Technical Guide to the Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl Fluoride: A Key Bifunctional Moiety for Chemical Biology and Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride, a versatile bifunctional molecule of significant interest in medicinal chemistry and chemical biology. The primary synthetic route detailed herein is the palladium-catalyzed Miyaura borylation of 3-bromobenzenesulfonyl fluoride. This document offers an in-depth exploration of the reaction mechanism, a detailed experimental protocol, and expert insights into critical process parameters. Furthermore, it addresses the unique purification challenges associated with this class of compounds and provides a thorough guide to the characterization of the final product. The guide culminates in a discussion of the burgeoning applications of this molecule, with a particular focus on its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically rigorous resource for the preparation and utilization of this important chemical entity.
Introduction: The Emergence of a Powerful Bifunctional Building Block
In the landscape of modern drug discovery and chemical biology, molecules possessing orthogonal reactivity are of paramount importance. These bifunctional compounds serve as versatile scaffolds for the construction of complex molecular architectures and the development of innovative therapeutic and diagnostic agents. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride has emerged as a prominent example of such a molecule, integrating two highly valuable functional groups: a boronate ester and a sulfonyl fluoride.
The boronate ester moiety is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the efficient formation of carbon-carbon bonds.[1] The strategic incorporation of boronic acids and their esters into drug candidates has seen a significant rise, with several boron-containing drugs having received regulatory approval.[2] This is attributed to their ability to enhance potency and improve pharmacokinetic profiles.[2]
Concurrently, the sulfonyl fluoride group has garnered considerable attention for its unique combination of stability and latent reactivity.[3] While remarkably stable under many physiological and synthetic conditions, the S(VI)-F bond can be selectively activated to engage in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a powerful click chemistry transformation.[3][4] This "clickable" handle allows for the covalent modification of proteins and the modular assembly of complex molecules.[5][6]
The strategic union of these two functionalities in a single molecule provides a powerful tool for chemical innovation. This guide provides a detailed roadmap for the synthesis and application of this key bifunctional building block.
Synthetic Strategy: The Miyaura Borylation Approach
The most direct and efficient route to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride is the palladium-catalyzed Miyaura borylation of a suitable aryl halide precursor.[1][5] This reaction facilitates the formation of a carbon-boron bond through the cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).
Starting Material: 3-Bromobenzenesulfonyl Fluoride
The logical and commercially available starting material for this synthesis is 3-bromobenzenesulfonyl fluoride. This compound is readily accessible from several chemical suppliers.[3][7][8][9] For researchers opting to synthesize this precursor, established methods for the conversion of the corresponding sulfonic acid or sulfonyl chloride are available.
The Catalytic Cycle of Miyaura Borylation
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The catalytic cycle of the Miyaura borylation is generally accepted to proceed through the following key steps:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl bromide, forming a palladium(II) intermediate.
-
Transmetalation: The diboron reagent, activated by a base, transfers a boryl group to the palladium(II) center, displacing the bromide.
-
Reductive Elimination: The desired aryl boronate ester is formed through reductive elimination, regenerating the palladium(0) catalyst.[5]
Experimental Protocol
The following protocol is a representative procedure for the synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride, adapted from established methodologies for Miyaura borylations.[10]
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3-Bromobenzenesulfonyl fluoride | C₆H₄BrFO₂S | 239.06 | 1.0 g | 4.18 |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 1.27 g | 5.02 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 | 153 mg | 0.21 |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 1.23 g | 12.54 |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 20 mL | - |
Reaction Setup and Procedure
-
Inert Atmosphere: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzenesulfonyl fluoride (1.0 g, 4.18 mmol), bis(pinacolato)diboron (1.27 g, 5.02 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (153 mg, 0.21 mmol), and potassium acetate (1.23 g, 12.54 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (20 mL) via syringe.
-
Heating and Reaction Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 20 mL).
-
Extraction: Combine the organic filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Addressing the Challenges of Boronate Ester Chromatography
The purification of aryl boronate esters by conventional silica gel chromatography can be challenging due to their propensity for decomposition on the acidic silica surface.[11] This can lead to significant product loss.
Recommended Purification Method: Flash Column Chromatography
Flash column chromatography is the preferred method for purifying the title compound. To mitigate decomposition, the use of silica gel treated with boric acid is highly recommended.[11][12]
Procedure for Preparing Boric Acid-Treated Silica Gel:
-
Prepare a 1% (w/v) solution of boric acid in methanol.
-
Slurry the silica gel in this solution.
-
Remove the methanol under reduced pressure to obtain the treated silica gel.
Chromatography Conditions:
-
Stationary Phase: Boric acid-treated silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal gradient should be determined by TLC analysis of the crude product.
Fractions containing the desired product, as identified by TLC, are combined and the solvent is removed under reduced pressure to afford the purified 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride as a solid.
Characterization
Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are critical for structural elucidation.[1][4][13]
-
¹H NMR: Expect characteristic signals for the aromatic protons, with splitting patterns indicative of the 1,3-disubstitution pattern. The methyl protons of the pinacol group will appear as a sharp singlet around 1.3-1.4 ppm.
-
¹³C NMR: The carbon attached to the boron atom will typically show a broad signal. Aromatic and pinacol carbons will also be present in their expected regions.
-
¹⁹F NMR: A singlet corresponding to the sulfonyl fluoride group should be observed.
-
¹¹B NMR: A single, broad resonance characteristic of a tetracoordinate boronate ester is expected.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule.
Table 2: Expected NMR Data (based on analogous structures)
| Nucleus | Chemical Shift Range (ppm) | Multiplicity |
| ¹H (Aromatic) | 7.5 - 8.5 | m |
| ¹H (Pinacol CH₃) | ~1.35 | s |
| ¹³C (Aromatic C-B) | Broad signal | - |
| ¹³C (Aromatic) | 120 - 150 | - |
| ¹³C (Pinacol C) | ~84 | - |
| ¹³C (Pinacol CH₃) | ~25 | - |
| ¹⁹F | Specific to reference | s |
| ¹¹B | 20 - 30 | br s |
Note: Actual chemical shifts may vary depending on the solvent and instrument used.
Applications in Drug Discovery and Chemical Biology
The unique bifunctional nature of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride makes it a highly valuable tool in several areas of chemical research.
A Gateway to SuFEx Click Chemistry
The sulfonyl fluoride moiety serves as a latent reactive handle for SuFEx click chemistry.[3][4] This allows for the covalent labeling of biomolecules, particularly targeting nucleophilic residues like tyrosine and lysine on proteins.[5] The boronate ester can be further functionalized via Suzuki-Miyaura coupling to introduce reporter tags, affinity probes, or other functionalities, creating powerful chemical biology tools.
Scaffolding for Novel Therapeutics
The ability to perform orthogonal modifications on this molecule opens up vast possibilities in medicinal chemistry. The boronate ester can be used to build a core molecular scaffold through C-C bond formation, while the sulfonyl fluoride can be used to introduce pharmacophores or to covalently bind to a biological target. This dual functionality is particularly attractive for the development of targeted covalent inhibitors, a rapidly growing class of therapeutics.[5][14][15][16]
Conclusion
The synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride via the Miyaura borylation of 3-bromobenzenesulfonyl fluoride represents a robust and scalable route to a highly valuable bifunctional building block. This guide has provided a detailed examination of the synthetic strategy, a practical experimental protocol, and critical insights into the purification and characterization of this compound. The unique combination of a versatile boronate ester and a "clickable" sulfonyl fluoride handle positions this molecule as a key enabler for innovation in drug discovery, chemical biology, and materials science. As the demand for sophisticated molecular tools continues to grow, the importance of such well-defined and readily accessible bifunctional reagents will undoubtedly increase.
References
- Bruker. (n.d.). NMR Spectroscopy.
- Pellecchia, M., & Sharpless, K. B. (2018). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Science, 9(1), 42-53.
-
Hoffman Fine Chemicals. (n.d.). CAS 454-65-9 | 3-Bromobenzenesulfonyl fluoride. Retrieved from [Link]
- Sharpless, K. B., et al. (2017). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society, 139(37), 12975-12979.
- Lipshutz, B. H., et al. (2010). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Organic Letters, 12(21), 4844-4847.
- Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-801.
- Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Willis, M. C., et al. (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides.
- Molander, G. A., & Trice, S. L. J. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(18), 4814-4817.
- Sievänen, E., et al. (2008). 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. Magnetic Resonance in Chemistry, 46(4), 392-397.
- Ye, D., et al. (2022). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 27(4), 1376.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Boronic Acids in Modern Drug Discovery. Retrieved from [Link]
- Sharpless, K. B., et al. (2017). SuFEx-Based Strategies for the Preparation of Functional Particles and Cation Exchange Resins.
- Müller, K., et al. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Science, 317(5846), 1881-1886.
- Luo, Y., et al. (2023). Sulfonylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradiation. Organic Chemistry Frontiers, 10(2), 404-409.
- Ritter, T., et al. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society, 135(38), 14012-14015.
- Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112437.
-
Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sigma Aldrich 3-Bromobenzenesulfonyl fluoride 10 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 4. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-bromobenzenesulfonyl fluoride suppliers USA [americanchemicalsuppliers.com]
- 8. hoffmanchemicals.com [hoffmanchemicals.com]
- 9. 454-65-9 Cas No. | 3-Bromobenzenesulfonyl fluoride | Matrix Scientific [matrixscientific.com]
- 10. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters | CoLab [colab.ws]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
